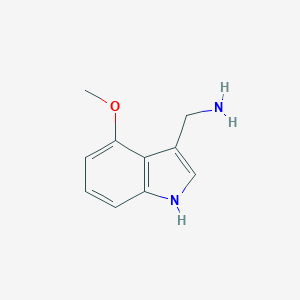

(4-methoxy-1H-indol-3-yl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDYCKHEKOEVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448744 | |

| Record name | (4-methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153310-48-6 | |

| Record name | (4-methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-methoxy-1H-indol-3-yl)methanamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (4-methoxy-1H-indol-3-yl)methanamine

This guide provides a comprehensive technical overview of (4-methoxy-1H-indol-3-yl)methanamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its synthesis, spectroscopic profile, reactivity, and potential biological relevance, we aim to equip scientists with the foundational knowledge required to effectively utilize this versatile chemical scaffold.

Introduction: A Privileged Scaffold in Chemical Biology

(4-methoxy-1H-indol-3-yl)methanamine, also known as 4-methoxygramine, belongs to the family of indoleamines, a class of compounds that includes the neurotransmitter serotonin and the hormone melatonin. The indole nucleus is a quintessential "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. The specific substitution pattern of this molecule—a methoxy group at the 4-position and an aminomethyl group at the 3-position—imparts unique electronic and steric properties that make it a valuable building block for synthesizing novel therapeutic agents and chemical probes. This document serves as a detailed exploration of its core chemical characteristics.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of (4-methoxy-1H-indol-3-yl)methanamine is presented below. These parameters are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 153310-48-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| IUPAC Name | (4-methoxy-1H-indol-3-yl)methanamine | [2] |

| Synonyms | 4-Methoxy-1H-indole-3-methanamine, 4-Methoxygramine | [1] |

| Predicted XLogP3 | 1.989 | [3] |

| Predicted PSA | 42.09 Ų | [3] |

Synthesis and Purification

The most direct and common synthetic route to (4-methoxy-1H-indol-3-yl)methanamine is via the reductive amination of its corresponding aldehyde, 4-methoxyindole-3-carboxaldehyde. This precursor is commercially available and serves as a stable starting point for the synthesis.[3][4]

Causality in Synthetic Strategy

Reductive amination is the method of choice due to its high efficiency and operational simplicity. The reaction proceeds in two key stages: the initial formation of an imine intermediate through the condensation of the aldehyde with an amine source (typically ammonia or an ammonium salt), followed by the in-situ reduction of the imine to the desired primary amine. Using a reducing agent that is selective for the imine C=N bond over the starting aldehyde C=O bond, such as sodium borohydride or its derivatives, is critical to prevent the formation of the corresponding alcohol as a byproduct.

Experimental Protocol: Reductive Amination

Objective: To synthesize (4-methoxy-1H-indol-3-yl)methanamine from 4-methoxyindole-3-carboxaldehyde.

Materials:

-

4-Methoxyindole-3-carboxaldehyde (1.0 eq)[4]

-

Ammonium acetate or Ammonium chloride (10-20 eq)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

-

Methanol (solvent)

-

Dichloromethane (DCM) for workup

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methoxyindole-3-carboxaldehyde (1.0 eq) and dissolve it in methanol.

-

Imine Formation: Add a large excess of ammonium acetate (e.g., 15 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Note: NaBH₃CN is highly toxic and should be handled with appropriate safety precautions in a fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol under reduced pressure. Add DCM and saturated sodium bicarbonate solution to the residue.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine to prevent the amine from streaking on the silica) as the eluent.

Workflow Diagram

Caption: Synthetic workflow for (4-methoxy-1H-indol-3-yl)methanamine.

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. While a comprehensive experimental dataset is not publicly available, we can predict the key spectroscopic features based on data from the parent 4-methoxy-1H-indole scaffold and known substituent effects.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are the most powerful tools for structural elucidation. The addition of the aminomethyl group at the C3 position significantly alters the spectrum compared to the 4-methoxy-1H-indole precursor.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |

| ~8.10 | br s | N1-H | ~153.0 | C4 | ||

| ~7.15 | t | H6 | ~138.5 | C7a | ||

| ~7.05 | d | H7 | ~124.0 | C2 | ||

| ~6.95 | s | H2 | ~123.0 | C6 | ||

| ~6.55 | d | H5 | ~119.0 | C3a | ||

| ~3.90 | s | -OCH₃ | ~110.0 | C3 | ||

| ~3.85 | s | -CH₂NH₂ | ~104.5 | C7 | ||

| ~1.60 | br s | -NH₂ | ~100.0 | C5 | ||

| ~55.5 | -OCH₃ | |||||

| ~35.0 | -CH₂NH₂ |

Rationale for Predictions: The chemical shifts for the indole core are based on the known spectrum of 4-methoxy-1H-indole.[5] The proton at the C2 position is expected to be a singlet, having lost its coupling to the C3-H. The newly introduced aminomethyl (-CH₂NH₂) protons are predicted to appear as a singlet around 3.85 ppm, with the primary amine protons (-NH₂) appearing as a broad singlet further upfield. In the ¹³C spectrum, the C3 carbon signal will shift significantly downfield from ~100 ppm in the precursor to ~110 ppm due to the change in hybridization and substituent, and a new aliphatic carbon signal for the -CH₂ group will appear around 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 | N-H stretch (indole) |

| ~3350-3250 | N-H stretch (primary amine, two bands) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃, -CH₂) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 176. The most prominent fragment would likely arise from the benzylic cleavage of the aminomethyl group, resulting in the formation of a stable indolyl-methyl cation (m/z = 146) via the loss of the amino radical (•NH₂).

Chemical Reactivity and Stability

The reactivity of (4-methoxy-1H-indol-3-yl)methanamine is dictated by three main features: the nucleophilic primary amine, the electron-rich indole ring, and the indole N-H proton.

-

Primary Amine: The aminomethyl group is a strong nucleophile and a base. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination with aldehydes or ketones to form secondary amines.

-

Indole Nucleus: The indole ring system is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic site in unsubstituted indole.[6] However, since this position is already substituted, electrophilic substitution (e.g., halogenation, nitration) would likely occur on the benzene portion of the ring. The electron-donating methoxy group at C4 will direct incoming electrophiles primarily to the C5 and C7 positions.

-

Indole N-H: The proton on the indole nitrogen is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form an indolide anion. This anion is highly nucleophilic and can be alkylated or acylated.

Reactivity Hotspots Diagram

Sources

- 1. 153310-48-6 CAS MSDS (4-METHOXY-1H-INDOL-3-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to the Synthesis of (4-methoxy-1H-indol-3-yl)methanamine from 4-Methoxyindole

Abstract

(4-methoxy-1H-indol-3-yl)methanamine is a valuable tryptamine derivative and a key building block in the synthesis of pharmacologically active compounds. Its structural motif is present in a variety of natural products and synthetic molecules with diverse biological activities. This technical guide provides an in-depth exploration of two robust and field-proven synthetic pathways for the preparation of (4-methoxy-1H-indol-3-yl)methanamine, commencing from the commercially available starting material, 4-methoxyindole. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind the chosen methodologies. The guide is structured to provide a comprehensive understanding of the chemical transformations, potential challenges, and analytical validation required for successful synthesis.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. Specifically, tryptamines (2-(indol-3-yl)ethanamines) and their analogs, such as the title compound (a tryptamine homolog), are of significant interest due to their interaction with various biological targets, particularly in the central nervous system. The synthesis of specifically substituted analogs like (4-methoxy-1H-indol-3-yl)methanamine is crucial for developing new chemical entities with tailored pharmacological profiles.

This guide delineates two primary, multi-step synthetic strategies:

-

Route A: A two-step sequence involving an initial Vilsmeier-Haack formylation of 4-methoxyindole to generate a key aldehyde intermediate, followed by a direct reductive amination to yield the target primary amine.

-

Route B: A three-step pathway beginning with a Mannich reaction to produce 4-methoxygramine, which is then converted to 4-methoxyindole-3-acetonitrile. The final step involves the potent reduction of the nitrile functionality to the desired methanamine.

Each route will be examined with a focus on mechanistic integrity, procedural detail, and strategic rationale, empowering the practicing scientist to select and execute the optimal pathway based on available resources, scale, and safety considerations.

Part 1: Synthesis via Vilsmeier-Haack Formylation & Reductive Amination

This pathway is arguably the more direct of the two, leveraging a classic formylation reaction followed by a robust amination-reduction sequence. It is often favored for its efficiency and high yields.

Theoretical Framework & Mechanistic Insights

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The indole nucleus, being highly electron-rich, is an excellent substrate. The reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]

The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent. The indole nitrogen's lone pair donates electron density into the ring system, making the C3 position the most nucleophilic and electronically favored site for electrophilic attack. This high regioselectivity is a hallmark of electrophilic substitution on the indole scaffold. Subsequent hydrolysis of the resulting iminium salt during aqueous workup liberates the aldehyde.[3]

Reductive Amination: This is one of the most effective methods for synthesizing amines from carbonyl compounds.[4] The process involves the condensation of the 4-methoxyindole-3-carboxaldehyde intermediate with an ammonia source to form an imine (or iminium ion), which is then reduced in the same pot to the corresponding amine.[5] While various reducing agents can be employed, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly well-suited.[6] They are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated imine intermediate, driving the equilibrium towards the final amine product.[7]

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-1H-indole-3-carboxaldehyde

-

Materials: 4-Methoxyindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium hydroxide (NaOH), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

-

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous DMF (5 equivalents) to the flask and cool to 0 °C in an ice bath.

-

Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Prepare a solution of 4-methoxyindole (1.0 equivalent) in anhydrous DMF (sufficient to dissolve) and add it dropwise to the Vilsmeier reagent suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by a 2 M aqueous solution of NaOH until the pH is ~10-12.

-

Heat the mixture to 80-90 °C for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

-

Cool the mixture to room temperature and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by silica gel chromatography to afford 4-methoxy-1H-indole-3-carboxaldehyde as a solid.[8][9]

-

Step 2: Reductive Amination to (4-methoxy-1H-indol-3-yl)methanamine

-

Materials: 4-Methoxy-1H-indole-3-carboxaldehyde, Ammonium acetate, Methanol (MeOH), Sodium cyanoborohydride (NaBH₃CN), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), 2 M Sodium hydroxide (NaOH).

-

Procedure:

-

To a round-bottom flask, add 4-methoxy-1H-indole-3-carboxaldehyde (1.0 equivalent) and a large excess of ammonium acetate (10-15 equivalents).

-

Dissolve the solids in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

-

Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde/imine.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to destroy excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH >12 with a 2 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (4-methoxy-1H-indol-3-yl)methanamine.

-

Further purification can be achieved by silica gel chromatography using a DCM/MeOH/NH₄OH gradient.

-

Data Summary & Visualization

Table 1: Reaction Parameters for Route A

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| A1 | Vilsmeier-Haack | POCl₃, DMF | DMF | 40 °C | 2-3 h | 85-95% |

| A2 | Reductive Amination | NH₄OAc, NaBH₃CN | MeOH | RT | 12-16 h | 70-85% |

digraph "Synthesis Route A" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes Start [label="4-Methoxyindole"]; Intermediate [label="4-Methoxy-1H-indole-3-carboxaldehyde", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="(4-methoxy-1H-indol-3-yl)methanamine", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges (Workflow) Start -> Intermediate [label="1. POCl₃, DMF\n2. H₂O Workup", color="#EA4335"]; Intermediate -> Product [label="NH₄OAc, NaBH₃CN\nMethanol", color="#34A853"];

// Invisible nodes for alignment {rank=same; Start;} {rank=same; Intermediate;} {rank=same; Product;} }

Caption: Workflow for Route A: Vilsmeier-Haack Formylation followed by Reductive Amination.

Part 2: Synthesis via Mannich Reaction & Nitrile Reduction

This classical route involves the formation of a gramine intermediate, which serves as a versatile precursor for introducing a one-carbon unit at the C3 position. The subsequent reduction of a nitrile is a robust transformation, although it requires a powerful and hazardous reducing agent.

Theoretical Framework & Mechanistic Insights

Mannich Reaction: The Mannich reaction is an aminomethylation that occurs at an acidic proton located alpha to a carbonyl group, or other electron-withdrawing groups. For indoles, the electron-rich C3 position acts as an enamine equivalent and readily attacks an electrophilic iminium ion. This iminium ion, often referred to as Eschenmoser's salt when pre-formed, is generated in situ from the condensation of formaldehyde and a secondary amine, such as dimethylamine. The product is a "Mannich base," and in the case of indoles, these are commonly known as gramines.

Gramine Cyanation: The utility of gramine lies in the quaternary ammonium-like nature of the dimethylaminomethyl group, which makes it an excellent leaving group. Nucleophiles, such as the cyanide ion (from NaCN or KCN), can readily displace dimethylamine in an Sₙ2-type reaction to form a new carbon-carbon bond, yielding the corresponding indole-3-acetonitrile.[10] This step effectively homologates the carbon chain at the C3 position.

Nitrile Reduction with LAH: Nitriles are resistant to reduction by milder hydrides like sodium borohydride. A powerful nucleophilic hydride source is required, with Lithium Aluminum Hydride (LiAlH₄ or LAH) being the reagent of choice.[11] LAH is a highly reactive, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, amides, and nitriles.[12] The mechanism involves the nucleophilic addition of hydride (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water.[13] A careful, controlled aqueous workup (e.g., Fieser workup) is critical to safely quench excess LAH and hydrolyze the aluminum complexes to liberate the final primary amine.[13]

Experimental Protocols

Step 1: Synthesis of 4-Methoxygramine

-

Materials: 4-Methoxyindole, Formaldehyde (37% aq. solution), Dimethylamine (40% aq. solution), Acetic acid, Diethyl ether, Sodium hydroxide (NaOH).

-

Procedure:

-

In a flask, cool a solution of acetic acid to 0-5 °C.

-

Separately, mix formaldehyde solution (1.2 equivalents) and dimethylamine solution (1.5 equivalents) and cool to 0-5 °C.

-

Add the formaldehyde/dimethylamine mixture dropwise to the cold acetic acid.

-

Add a solution of 4-methoxyindole (1.0 equivalent) in acetic acid to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture onto crushed ice and basify with NaOH solution until strongly alkaline (pH > 12).

-

The product will often precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Alternatively, extract the product with diethyl ether, dry the organic phase, and concentrate to yield 4-methoxygramine.

-

Step 2: Synthesis of 4-Methoxy-1H-indole-3-acetonitrile

-

Materials: 4-Methoxygramine, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve 4-methoxygramine (1.0 equivalent) in DMSO.

-

Add sodium cyanide (1.5-2.0 equivalents). Caution: Cyanides are extremely toxic. Handle with extreme care in a fume hood and have a quench solution (e.g., bleach) available.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor by TLC.

-

Cool the reaction to room temperature and pour it into a large volume of ice water.

-

The product will precipitate. Collect the solid by filtration, wash extensively with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methoxy-1H-indole-3-acetonitrile.[14]

-

Step 3: LAH Reduction to (4-methoxy-1H-indol-3-yl)methanamine

-

Materials: 4-Methoxy-1H-indole-3-acetonitrile, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Sodium sulfate decahydrate or Glauber's salt (for workup), or Water/NaOH solution.

-

Procedure:

-

Set up an oven-dried, three-necked flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend LAH (2.0-3.0 equivalents) in anhydrous THF.

-

Prepare a solution of 4-methoxy-1H-indole-3-acetonitrile (1.0 equivalent) in anhydrous THF.

-

Add the nitrile solution dropwise to the LAH suspension at 0 °C. Hydrogen gas evolution may be observed if the indole N-H is deprotonated.

-

After addition, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Perform a Fieser workup by quenching sequentially and very slowly with: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the number of grams of LAH used.[13]

-

A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.

-

Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

-

Purify as described in Route A (Section 1.2, Step 2).

-

Data Summary & Visualization

Table 2: Reaction Parameters for Route B

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| B1 | Mannich Reaction | CH₂O, Me₂NH | Acetic Acid | RT | 12-24 h | 80-90% |

| B2 | Cyanation | NaCN | DMSO | 90 °C | 4-6 h | 75-85% |

| B3 | LAH Reduction | LiAlH₄ | THF | Reflux | 4-8 h | 70-85% |

digraph "Synthesis Route B" { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Nodes Start [label="4-Methoxyindole"]; Intermediate1 [label="4-Methoxygramine", fillcolor="#FEF7E0", fontcolor="#202124"]; Intermediate2 [label="4-Methoxy-1H-indole-3-acetonitrile", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="(4-methoxy-1H-indol-3-yl)methanamine", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges (Workflow) Start -> Intermediate1 [label="CH₂O, (CH₃)₂NH\nAcetic Acid", color="#4285F4"]; Intermediate1 -> Intermediate2 [label="NaCN\nDMSO", color="#EA4335"]; Intermediate2 -> Product [label="1. LiAlH₄, THF\n2. Quench", color="#34A853"];

// Alignment {rank=same; Start;} {rank=same; Intermediate1;} {rank=same; Intermediate2;} {rank=same; Product;} }

Caption: Workflow for Route B: Mannich Reaction, Cyanation, and LAH Reduction.

Part 4: Conclusion & Strategic Comparison

Both synthetic routes presented offer viable and effective methods for the preparation of (4-methoxy-1H-indol-3-yl)methanamine from 4-methoxyindole. The choice between them depends on several factors:

-

Route A (Vilsmeier-Haack/Reductive Amination): This route is shorter (two steps) and generally involves less hazardous reagents than Route B, avoiding the use of both cyanide salts and lithium aluminum hydride. The reactions are high-yielding and the overall process can be more amenable to scale-up in standard laboratory settings.

-

Route B (Mannich/Nitrile Reduction): While longer by one step, this route utilizes classic, well-understood transformations. The gramine and nitrile intermediates are often stable, crystalline solids that are easy to purify. However, this route necessitates the handling of highly toxic cyanide and the pyrophoric and water-reactive LAH, requiring more stringent safety protocols and specialized handling techniques.

For most applications, particularly those focused on discovery chemistry and moderate scale, Route A is recommended due to its higher efficiency and more favorable safety profile. Route B remains a valid and powerful alternative, especially if the gramine or nitrile intermediates are desired for other synthetic purposes.

References

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. SynArchive. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTION: FORMYLATION OF INDOLES USING A P(III)/P(V)=O CYCLE. Organic Syntheses. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Global Research Online. [Link]

-

National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH. [Link]

-

ResearchGate. (2020). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. [Link]

-

Fisher Scientific. (n.d.). Aluminium hydrides and borohydrides as reducing agents. Fisher Scientific. [Link]

-

PubMed. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. [Link]

-

International Science Schools Network. (n.d.). Simplified Version of the Eschweiler–Clarke Reaction. ISSF. [Link]

-

YouTube. (2020). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. YouTube. [Link]

-

LookChem. (n.d.). Buy 4-Methoxyindole-3-carboxaldehyde from ATK CHEMICAL COMPANY LIMITED. LookChem. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion by the tetrakis(acetonitrile)Cu(i) cation catalysed by hydrogenphosphate dianion. Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]

-

University of California, Santa Barbara. (2006). Reductive Amination. UCSB Chemistry. [Link]

-

J-STAGE. (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

-

National Institutes of Health. (n.d.). Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product. PubMed Central. [Link]

-

Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Fisher Scientific. [Link]

-

University of Chicago. (n.d.). APPLICATION AND DEVELOPMENT OF THE REACTIONS OF OXYALLYL CATIONS AND SYNTHETIC STUDIES TOWARDS AMBIGUINE H. Knowledge UChicago. [Link]

-

Thieme. (n.d.). Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. Thieme Connect. [Link]

-

LOCKSS. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES. [Link]

-

ResearchGate. (2016). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. ResearchGate. [Link]

-

FooDB. (2010). Showing Compound 4-Methoxy-1H-indole-3-acetonitrile. FooDB. [Link]

-

National Institutes of Health. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. NIH. [Link]

-

MDPI. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. MDPI. [Link]

-

SciSpace. (n.d.). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. SciSpace. [Link]

-

ResearchGate. (2010). Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. ResearchGate. [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 4-methoxyindole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Showing Compound 4-Methoxy-1H-indole-3-acetonitrile (FDB013210) - FooDB [foodb.ca]

(4-methoxy-1H-indol-3-yl)methanamine IUPAC name and structure

An In-Depth Technical Guide to (4-methoxy-1H-indol-3-yl)methanamine: Synthesis, Properties, and Potential as a Bioactive Scaffold

Abstract

(4-methoxy-1H-indol-3-yl)methanamine is a fascinating yet underexplored molecule within the rich chemical class of indoleamines. As a structural analog of key neurotransmitters and psychoactive compounds, it represents a valuable scaffold for medicinal chemistry and drug discovery. The strategic placement of a methoxy group at the 4-position of the indole nucleus is known to significantly modulate electronic properties and biological activity, suggesting a unique pharmacological profile for this compound. This technical guide provides a comprehensive overview of (4-methoxy-1H-indol-3-yl)methanamine, consolidating its chemical identity, proposing a robust synthetic pathway, and outlining a logical framework for the systematic investigation of its biological potential. By synthesizing data from related structures and established chemical principles, this document serves as a foundational resource for researchers and drug development professionals interested in exploring this promising chemical entity.

Introduction: The Indole Nucleus in Modern Drug Discovery

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence stems from its derivation from the essential amino acid tryptophan, making it a fundamental building block in countless biological systems.[1] The indole nucleus is electron-rich and capable of engaging in various intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.

Methoxy-substituted indoles are a particularly important subclass. The introduction of a methoxy group, a strong electron-donating substituent, enhances the nucleophilicity of the indole ring, altering its reactivity and providing a handle for further functionalization.[1] More importantly, methoxy groups can profoundly influence pharmacological activity by altering a molecule's lipophilicity, metabolic stability, and receptor binding affinity.

(4-methoxy-1H-indol-3-yl)methanamine, the subject of this guide, belongs to the family of 3-aminoalkylindoles, which includes the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. Its structure suggests a strong potential for interaction with central nervous system (CNS) targets, particularly serotonergic and melatonergic receptors. While its positional isomer, 5-methoxytryptamine, is a well-studied serotonin receptor agonist, the 4-methoxy isomer remains largely uncharacterized, representing a significant knowledge gap and an opportunity for novel discovery.[2]

Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is paramount for its synthesis, handling, and application in research.

IUPAC Name and Structure

The formal IUPAC name for the compound is (4-methoxy-1H-indol-3-yl)methanamine . It is also referred to in chemical literature and databases as 4-methoxy-1H-indole-3-methanamine.[3]

Chemical Structure:

(Simplified 2D representation)

Physicochemical Properties

The key physicochemical properties of (4-methoxy-1H-indol-3-yl)methanamine are summarized in the table below. These properties are essential for designing synthetic protocols, purification methods, and formulation strategies.

| Property | Value | Source |

| CAS Number | 153310-48-6 | ChemicalBook[3] |

| Molecular Formula | C₁₀H₁₂N₂O | ChemicalBook[3] |

| Molecular Weight | 176.22 g/mol | ChemicalBook[3] |

| Appearance | (Predicted) Solid | Inferred from related indoles |

| XLogP3 | (Computed) 1.9 | ECHEMI[4] |

| Hydrogen Bond Donor Count | (Computed) 2 | ECHEMI[4] |

| Hydrogen Bond Acceptor Count | (Computed) 2 | ECHEMI[4] |

| Rotatable Bond Count | (Computed) 3 | ECHEMI[4] |

Synthesis and Characterization

While not widely commercially available, (4-methoxy-1H-indol-3-yl)methanamine can be accessed through established synthetic chemistry routes. The most direct and reliable approach involves the chemical reduction of the corresponding nitrile precursor, 4-methoxy-1H-indole-3-carbonitrile.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into simpler, more accessible precursors. The primary disconnection for (4-methoxy-1H-indol-3-yl)methanamine is at the C-N bond of the primary amine, identifying a functional group transformation from a nitrile.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: Reduction of Indole-3-carbonitrile

This protocol is adapted from standard procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[5][6]

Warning: Lithium aluminum hydride reacts violently with water and is pyrophoric. This procedure must be conducted by trained personnel in a controlled laboratory environment under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

-

4-methoxy-1H-indole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup

Step-by-Step Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

LiAlH₄ Suspension: Carefully add LiAlH₄ (1.5 equivalents) to anhydrous THF in the flask. Stir the suspension.

-

Precursor Addition: Dissolve 4-methoxy-1H-indole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Workup: Stir the resulting granular precipitate vigorously for 30 minutes at room temperature. Filter off the aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude (4-methoxy-1H-indol-3-yl)methanamine can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analytical Characterization (Expected)

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), distinct aromatic protons on the indole ring, a singlet for the benzylic CH₂ protons adjacent to the indole C3 position, a triplet for the CH₂ protons adjacent to the amine, and a broad singlet for the NH and NH₂ protons.

-

¹³C NMR: The spectrum should show distinct signals for the methoxy carbon, the eight carbons of the indole ring, and the methylene carbon of the aminomethyl side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 177.22.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the indole and primary amine (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C-O stretching for the methoxy ether.

Framework for Exploring Biological Activity

Given the absence of extensive biological data, a structured, hypothesis-driven approach is necessary to elucidate the pharmacological profile of (4-methoxy-1H-indol-3-yl)methanamine. The primary hypothesis is that it functions as a modulator of CNS receptors due to its structural similarity to serotonin.

Rationale Based on Structure-Activity Relationships (SAR)

-

Serotonin (5-HT) Receptor Systems: The core indoleamine structure is the pharmacophore for serotonin receptors. The 4-methoxy substitution, compared to the 5-hydroxy group of serotonin or the 5-methoxy group of related tryptamines, is expected to confer a unique binding affinity and selectivity profile across the various 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).

-

Potential as a Bioactive Precursor: Many indole derivatives serve as key intermediates in the synthesis of more complex bioactive molecules, including potential therapeutics for neurological disorders and cancer.[7] This compound could serve as a valuable building block for creating novel chemical libraries.

Proposed Experimental Workflow for Biological Screening

A systematic screening cascade is essential to efficiently identify and validate biological activity. This workflow ensures that initial findings from high-throughput screens are rigorously validated through subsequent, more complex assays.

Caption: A logical workflow for biological screening.

Applications in Drug Discovery and Development

The true value of (4-methoxy-1H-indol-3-yl)methanamine lies in its potential as a versatile tool and starting point for drug discovery programs.

-

Chemical Probe: As a structurally unique but simple indoleamine, it can be used as a chemical probe to explore the binding pockets of G-protein coupled receptors (GPCRs), particularly the serotonin receptor family. Understanding its binding mode can inform the design of more potent and selective ligands.

-

Scaffold for Library Synthesis: The primary amine serves as a perfect chemical handle for diversification. Through techniques like amide coupling, reductive amination, or sulfonylation, a vast library of novel derivatives can be rapidly synthesized. This library can then be screened against various biological targets to identify new lead compounds.

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , this molecule fits the criteria for a "fragment." In FBDD, such small molecules are screened for weak but efficient binding to a protein target. Hits are then elaborated or linked together to build a more potent, drug-like molecule.

Conclusion

(4-methoxy-1H-indol-3-yl)methanamine stands at the intersection of established indole chemistry and unexplored pharmacological potential. It is a synthetically accessible compound whose structure strongly implies a role as a modulator of CNS targets. While current literature lacks specific biological data, this guide has provided the necessary foundation for its synthesis, characterization, and systematic biological evaluation. For researchers and drug development professionals, this molecule represents not just a single compound, but a gateway to novel chemical space and potentially new therapeutic avenues, particularly in the realm of neuroscience. Its investigation is a logical and promising step in the ongoing quest to leverage privileged scaffolds for the betterment of human health.

References

-

PubChem. 1H-Indole-3-ethanamine, 4-methoxy-. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. (5-methoxy-1H-indol-3-yl)methanamine. National Center for Biotechnology Information. Available from: [Link].

-

The Royal Society of Chemistry. Supporting information for publications. Available from: [Link].

-

PubChem. 4-Methoxy-3-indolylmethyl glucosinolate. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Available from: [Link].

-

Pharmaffiliates. 2-(4-Methoxy-1H-indol-3-yl)ethanamine. Available from: [Link].

-

Taber, D. F., & Stachel, S. J. Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 2016. Available from: [Link].

-

Hoffman Fine Chemicals. (1H-Indol-3-yl)(4-methoxyphenyl)methanone. Available from: [Link].

-

The Royal Society of Chemistry. Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. Available from: [Link].

-

MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 2022. Available from: [Link].

-

Oriental Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available from: [Link].

-

The Royal Society of Chemistry. Supporting information Indoles. Available from: [Link].

-

ResearchGate. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Available from: [Link].

-

International Union of Crystallography. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Available from: [Link].

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine) [lgcstandards.com]

- 3. 153310-48-6 CAS MSDS (4-METHOXY-1H-INDOL-3-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (4-methoxy-1H-indol-3-yl)methanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-methoxy-1H-indol-3-yl)methanamine is a tryptamine derivative with potential applications in medicinal chemistry and drug development, stemming from the established bioactivity of the indole scaffold. Unambiguous structural confirmation and purity assessment are paramount for any research endeavor, necessitating a thorough spectroscopic analysis. While a comprehensive search of peer-reviewed literature and spectral databases indicates a scarcity of published experimental data for this specific molecule, this guide provides a robust framework for its characterization. This document outlines the standardized, field-proven methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, it offers an expert-driven interpretation of the expected spectroscopic data, based on established principles of organic spectroscopy and data from structurally analogous compounds. This predictive analysis serves as a benchmark for researchers actively synthesizing or isolating this compound.

Introduction: The Structural Imperative

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous neurotransmitters (e.g., serotonin) and therapeutic agents. The title compound, (4-methoxy-1H-indol-3-yl)methanamine, combines this core with a methoxy substituent at the 4-position and an aminomethyl group at the 3-position. These features modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Precise structural elucidation is the bedrock of chemical research, ensuring that biological or material properties are correctly attributed to the molecule of interest. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering a unique fingerprint derived from the interactions of the molecule with electromagnetic radiation. This guide establishes the essential workflows and interpretive logic required to generate and validate the structural identity of (4-methoxy-1H-indol-3-yl)methanamine.

General Workflow for Spectroscopic Analysis

The logical flow for characterizing a novel or uncharacterized compound like (4-methoxy-1H-indol-3-yl)methanamine follows a multi-technique, cross-validating approach. The process ensures that the data from each technique corroborates the others, leading to an unambiguous structural assignment.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, which are the most fundamental pieces of information for a chemical structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of particulate matter.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[1]

-

Ionization Mode: ESI is a soft ionization technique suitable for polar, non-volatile molecules. Given the basic amine group, analysis in positive ion mode ([M+H]⁺) is expected to yield a strong signal.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Predicted Mass Spectrum and Fragmentation

The molecular formula for (4-methoxy-1H-indol-3-yl)methanamine is C₁₀H₁₂N₂O.

| Property | Predicted Value |

| Molecular Weight | 176.22 g/mol |

| Exact Mass | 176.09496 Da |

| Predicted [M+H]⁺ Ion | m/z 177.10224 |

Interpretation: The primary observation in the HRMS spectrum will be the protonated molecular ion ([M+H]⁺) at m/z 177.10224. The high mass accuracy allows for the confirmation of the elemental formula C₁₀H₁₃N₂O⁺.

The most likely fragmentation pathway involves the benzylic cleavage to lose the aminomethyl group, resulting in a stable indolyl cation. This is a characteristic fragmentation for 3-substituted indoles.

Caption: Predicted primary fragmentation pathway for (4-methoxy-1H-indol-3-yl)methanamine under ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Standard procedures for acquiring IR spectra are well-established.[2]

Predicted IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups: the N-H bonds of the indole and amine, the C-O bond of the methoxy group, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3300 | Medium | N-H Stretch (asymmetric) | Primary Amine (NH₂) |

| ~3350 | Medium | N-H Stretch | Indole N-H |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1590 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (NH₂) |

| 1250 - 1200 | Strong | C-O-C Stretch (asymm.) | Aryl Ether (Methoxy) |

| 1050 - 1000 | Strong | C-O-C Stretch (symm.) | Aryl Ether (Methoxy) |

Reference data for functional group regions can be found in standard spectroscopy resources.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.[2][4]

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering δ 0-12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (number of protons), their multiplicity (neighboring protons), and their chemical shift (electronic environment).

Caption: Structure of (4-methoxy-1H-indol-3-yl)methanamine with proton numbering for NMR assignment.

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H1 | 8.1 - 8.5 | broad s | 1H | Indole N-H |

| H2 | 7.1 - 7.3 | d | 1H | Indole C2-H |

| H5 | 6.9 - 7.1 | d | 1H | Aromatic C5-H |

| H6 | 7.0 - 7.2 | t | 1H | Aromatic C6-H |

| H7 | 6.5 - 6.7 | d | 1H | Aromatic C7-H |

| H8 | 3.9 - 4.1 | s | 2H | Methylene (-CH₂-NH₂) |

| H9 | 3.8 - 3.9 | s | 3H | Methoxy (-OCH₃) |

| H10 | 1.5 - 2.5 | broad s | 2H | Amine (-NH₂) |

Causality Behind Predictions:

-

Indole N-H (H1): The indole proton is typically downfield and broad due to quadrupole coupling with the nitrogen atom and exchange with trace water.

-

Aromatic Protons (H5, H6, H7): The methoxy group at C4 is an electron-donating group, which will shield the protons on the benzene ring, shifting them upfield compared to an unsubstituted indole. H7, being ortho to the methoxy group, is expected to be the most shielded.

-

Indole C2-H (H2): This proton is adjacent to the indole nitrogen and will appear as a singlet or a narrow doublet due to coupling with the N-H proton.

-

Methylene and Methoxy (H8, H9): These protons will appear as sharp singlets in their respective aliphatic regions. The methylene group (H8) is slightly downfield due to its proximity to the aromatic ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Carbon Environment |

| 150 - 155 | C4 |

| 135 - 140 | C7a |

| 122 - 128 | C2, C6 |

| 115 - 120 | C3a |

| 105 - 110 | C3, C5 |

| 98 - 102 | C7 |

| 55 - 58 | Methoxy (-OCH₃) |

| 35 - 40 | Methylene (-CH₂) |

Causality Behind Predictions:

-

C4 Carbon: The carbon directly attached to the electron-donating methoxy group will be the most downfield aromatic carbon (excluding quaternary carbons C3a and C7a).

-

Shielded Carbons: The ortho (C5) and para (C7) positions relative to the methoxy group will be shielded and appear at higher fields (lower ppm).

-

Aliphatic Carbons: The methoxy and methylene carbons will appear in the upfield region, with chemical shifts typical for these functional groups.[5]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of (4-methoxy-1H-indol-3-yl)methanamine. The outlined protocols for MS, IR, and NMR spectroscopy represent standard, validated methods in the field of organic chemistry. The predicted spectral data, including mass-to-charge ratios, fragmentation patterns, IR absorption frequencies, and NMR chemical shifts, are grounded in established chemical principles and data from analogous structures. This document serves as an essential reference for any researcher undertaking the synthesis or analysis of this compound, providing a clear set of expectations against which to compare experimentally acquired data, thereby enabling confident and accurate structural elucidation.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Indoles. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indole-3-ethanamine, 4-methoxy-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Retrieved January 14, 2026, from [Link]

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. (Note: A representative authoritative source on MS principles, URL not provided in search results).

-

No Brain Too Small. (n.d.). Spectroscopy Data Sheet for AS91388 IR Spectra. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-Methoxyindole Derivatives

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, 4-methoxyindole derivatives have emerged as a particularly promising class of molecules. The presence of the methoxy group at the 4-position of the indole ring significantly influences the electron density and steric properties of the molecule, leading to unique interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of the multifaceted biological activities of 4-methoxyindole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Anticancer Activity of 4-Methoxyindole Derivatives

4-Methoxyindole derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to disrupt microtubule dynamics, a critical process for cell division.[3][4] This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Inhibition of Tubulin Polymerization

A key mechanism of action for many anticancer 4-methoxyindole derivatives is the inhibition of tubulin polymerization.[3][4] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[3] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested, typically at the G2/M phase, and the cell is directed towards apoptosis.[3]

Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Caption: Inhibition of tubulin polymerization by 4-methoxyindole derivatives.

Quantitative Anticancer Activity Data

The anticancer efficacy of 4-methoxyindole derivatives has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | 0.035 | [4] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (Breast) | Not specified, potent | [4] |

| Arylthioindole derivative with 5-methoxy group | MCF-7 (Breast) | < 0.05 | [5] |

| 1-methoxyindole chalcone derivative (DHI1) | Jurkat (Leukemia) | 21.83 ± 2.35 | [6] |

| 1-methoxyindole chalcone derivative (DHI1) | HL-60 (Leukemia) | 19.14 ± 0.18 | [6] |

| 4-methoxy hydrazone derivative 12 | K-562 (Leukemia) | 0.04 | [7] |

| 4-methoxy hydrazone derivative 14 | K-562 (Leukemia) | 0.06 | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to determine the effect of 4-methoxyindole derivatives on tubulin polymerization.[8][9]

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter molecule, such as DAPI, which preferentially binds to polymerized microtubules.[8][9]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test 4-methoxyindole derivatives

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., Nocodazole)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin polymerization buffer containing 10% glycerol.

-

Prepare a 2 mg/mL stock solution of tubulin in ice-cold General Tubulin Buffer.

-

Prepare a 10 mM stock solution of GTP in water.

-

Prepare stock solutions of test compounds, positive, and negative controls in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-

On ice, prepare the reaction mixture by combining the 2X tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.

-

Add the tubulin stock solution to the reaction mixture to a final concentration of 1 mg/mL.

-

Dispense 50 µL of the reaction mixture into each well of the pre-chilled 96-well plate.

-

Add 1 µL of the test compound, controls, or vehicle (solvent) to the respective wells.

-

-

Measurement:

-

Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Fmax) for each condition.

-

Determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.

-

Experimental Workflow: Tubulin Polymerization Inhibition Assay

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][10][11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.[10]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-methoxyindole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Antimicrobial Activity of 4-Methoxyindole Derivatives

The indole nucleus is a common motif in compounds exhibiting antimicrobial properties. 4-Methoxyindole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action for 4-methoxyindole derivatives are not as well-defined as their anticancer effects and can vary depending on the specific derivative and the target microorganism. However, proposed mechanisms include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of 4-methoxyindole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Ciprofloxacin-indole hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [12] |

| Ciprofloxacin-indole hybrid 3a | Various bacteria | 0.25 - 4 | [12] |

| 4-substituted 1,2,3-triazole-coumarin derivative 8b | Enterococcus faecalis | 12.5 | [13] |

| Bisindole derivatives | S. aureus | 0.25 - 256 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the broth microdilution method for determining the MIC of 4-methoxyindole derivatives against bacteria.[1][14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[1][14]

Materials:

-

Bacterial strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

4-methoxyindole derivatives

-

Positive control antibiotic

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Include a growth control well (bacteria without any compound) and a sterility control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

-

Neuroprotective Activity of 4-Methoxyindole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. 4-Methoxyindole derivatives have shown promise as neuroprotective agents by targeting multiple pathological pathways, including oxidative stress and protein aggregation.[11]

Mechanism of Action: Multi-target Neuroprotection

The neuroprotective effects of 4-methoxyindole derivatives are often multifaceted. They can act as potent antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[11] Some derivatives can also inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[11] Furthermore, these compounds can modulate key signaling pathways involved in neuronal survival and inflammation, such as the Nrf2 and PI3K/Akt pathways.[4][9]

Signaling Pathway: Neuroprotective Mechanisms of 4-Methoxyindole Derivatives

Caption: Multifaceted neuroprotective mechanisms of 4-methoxyindole derivatives.

Quantitative Neuroprotective Activity Data

The neuroprotective effects of 4-methoxyindole derivatives can be quantified through various in vitro assays.

| Derivative | Assay | Activity | Reference |

| Phenoxyindole derivative 5 | Anti-Aβ aggregation | IC50 = 3.18 ± 0.87 µM | [15] |

| Phenoxyindole derivative 5 | Antioxidant (DPPH) | IC50 = 28.18 ± 1.40 µM | [15] |

| Phenoxyindole derivative 8 | Neuroprotection against Aβ₄₂-induced toxicity in SK-N-SH cells | 87.90% ± 3.26% cell viability | [15] |

| Indole-phenolic derivative 14 | Neuroprotection against Aβ₂₅₋₃₅-induced toxicity in SH-SY5Y cells | 92.50 ± 5.13% cell viability | [11] |

| Indole derivative NC001-8 | Protection of DAergic neurons against MPP⁺ and H₂O₂ | Upregulates NRF2 and NQO1 | [4] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells against Oxidative Stress

This protocol describes an assay to evaluate the neuroprotective effects of 4-methoxyindole derivatives against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.[11]

Principle: The ability of the test compounds to protect SH-SY5Y cells from H₂O₂-induced cell death is assessed using the MTT assay.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Hydrogen peroxide (H₂O₂)

-

4-methoxyindole derivatives

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the 4-methoxyindole derivatives for 24 hours.

-

-

Induction of Oxidative Stress:

-

After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. Include a control group treated with H₂O₂ only and an untreated control group.

-

-

Cell Viability Assessment (MTT Assay):

-

Following the treatment period, perform the MTT assay as described in the anticancer section.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

-

Conclusion

4-Methoxyindole derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning from potent anticancer effects through tubulin polymerization inhibition to broad-spectrum antimicrobial and multi-target neuroprotective actions, underscore their therapeutic potential. The structure-activity relationship studies, coupled with detailed mechanistic investigations, provide a solid foundation for the rational design of novel and more effective drug candidates. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological activities of new 4-methoxyindole derivatives and to further unravel their therapeutic potential. Continued exploration of this chemical space is warranted to translate the promising preclinical findings into tangible clinical benefits.

References

-

ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. [Link]

-